3-Hydroxy-Xylocain

Übersicht

Beschreibung

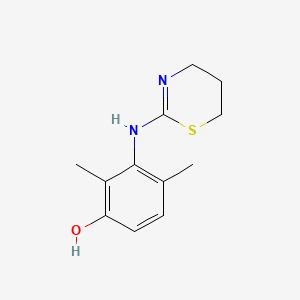

3-Hydroxy Xylazine is a metabolite of the α2-adrenergic receptor agonist xylazine . It’s not approved for human use and requires a veterinary license for its purchase and use . Xylazine is a medicine given to animals to sedate them for surgery or relieve pain .

Molecular Structure Analysis

The molecular structure of Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

In the human body, xylazine is absorbed, metabolized into various intermediates, and broken down into final products organic sulfates in an extremely rapid manner. The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .

Physical And Chemical Properties Analysis

The various electro physical and chemical properties of Xylazine were revealed using Density Functional Theory at B3LYP/6–311+G (d, p) level . The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antidoten gegen Xylocain-Überdosierung

Angesichts der Zunahme von Xylocain-bedingten Überdosierungen laufen derzeit Forschungen zur Entwicklung von Impfstoffen, die ihren toxischen Wirkungen entgegenwirken können. Ein Impfstoff, der das Immunsystem dazu anlernt, Xylocain anzugreifen, hat sich in Tiermodellen als vielversprechend erwiesen, um Überdosierungssymptome umzukehren .

Forensische Toxikologie

In der Forensik ist 3-Hydroxy-Xylocain wichtig, um die Pharmakologie von Xylocain zu verstehen, wenn es illegal bei Menschen eingesetzt wird. Es hilft bei der Bestimmung des Vorhandenseins und der Konzentration von Xylocain in forensischen Proben, was für gerichtsmedizinische Fälle entscheidend ist .

Pharmakologische Forschung

Die Rolle der Verbindung als Alpha-2-Rezeptoragonist macht sie für die Untersuchung der pharmakologischen Wirkungen von Xylocain, wie z.B. Sedierung und Muskelrelaxation, sowie seiner potenziellen zentralnervösen Depressionswirkungen von Bedeutung .

Veterinärmedizin

Obwohl this compound selbst möglicherweise nicht direkt verwendet wird, hilft das Verständnis seiner Eigenschaften bei der sicheren Anwendung von Xylocain in der Veterinärmedizin, um das Wohlbefinden von Tieren während Eingriffen zu gewährleisten, die eine Sedierung erfordern .

Gesundheitsforschung

Die Erforschung der schädlichen Auswirkungen von Xylocain, wie z.B. nicht heilende Hautläsionen und Wunden, ist für die öffentliche Gesundheit unerlässlich. Das Verständnis dieser Auswirkungen kann zu besseren Behandlungsprotokollen und Schadensminderungsstrategien für Personen führen, die dem Medikament ausgesetzt sind .

Safety and Hazards

Xylazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s not approved for use in humans and can be life-threatening, especially when combined with opioids like fentanyl . Of the 59 cases, 21 (35.6%) resulted in fatal outcomes, with 17 involving Xylazine use in conjunction with other drugs .

Zukünftige Richtungen

The increasing use of xylazine, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

Wirkmechanismus

Target of Action

3-Hydroxy Xylazine is a derivative of Xylazine, which is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . The primary targets of 3-Hydroxy Xylazine are likely to be the alpha-2 adrenergic receptors (α2-ARs), similar to its parent compound, Xylazine .

Mode of Action

3-Hydroxy Xylazine, like Xylazine, acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The activation of α2 adrenoceptors inhibits the release of norepinephrine, a neurotransmitter involved in various functions including attention and responding actions in the brain .

Biochemical Pathways

Upon activation of the α2 adrenoceptors, there is a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP levels leads to various downstream effects, including smooth muscle contraction and inhibition of neurotransmitter release .

Pharmacokinetics

Based on the known properties of xylazine, it can be inferred that 3-hydroxy xylazine may have similar absorption, distribution, metabolism, and excretion (adme) properties . Xylazine’s action can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours .

Result of Action

The activation of α2 adrenoceptors by 3-Hydroxy Xylazine leads to a decrease in the release of norepinephrine. This can result in various effects, including sedation, muscle relaxation, and analgesia . .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Xylazine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action. Xylazine has been found in recreational drug mixtures including cocaine, amphetamines, heroin, morphine, and fentanyl . The interaction of 3-Hydroxy Xylazine with these substances could potentially alter its effects.

Eigenschaften

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[2-13C]Threose](/img/structure/B584009.png)

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)